molecular formula C5H4O2S4 B14290225 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one CAS No. 116341-76-5

1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one

Katalognummer: B14290225
CAS-Nummer: 116341-76-5
Molekulargewicht: 224.4 g/mol
InChI-Schlüssel: LDZFSKYPSHWMBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one is a chemical compound characterized by its unique structure, which includes a combination of sulfur and oxygen atoms within a fused ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one typically involves the formation of the fused ring system through a series of chemical reactions. Common synthetic routes include the use of thioethers and carbonates as starting materials, which undergo cyclization under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and oxygen atoms play key roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of sulfur and oxygen atoms within the fused ring system, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

116341-76-5

Molekularformel

C5H4O2S4

Molekulargewicht

224.4 g/mol

IUPAC-Name

[1,3]dithiolo[4,5-d][1,3,6]oxadithiepin-2-one

InChI

InChI=1S/C5H4O2S4/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2

InChI-Schlüssel

LDZFSKYPSHWMBE-UHFFFAOYSA-N

Kanonische SMILES

C1OCSC2=C(S1)SC(=O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.